4-(Benzothiazol-2-ylcarbamoyl)-butyric acid
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Overview
Description
4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. When glucose levels are high, Aldose Reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase .
Mode of Action
This compound interacts with Aldose Reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby disrupting the polyol pathway
Biochemical Pathways
The compound primarily affects the polyol pathway by inhibiting the action of Aldose Reductase . This pathway is particularly active when glucose levels are high, such as in individuals with diabetes. By inhibiting Aldose Reductase, this compound prevents the accumulation of sorbitol, which can cause cellular damage if levels become too high .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .
Result of Action
The inhibition of Aldose Reductase by this compound can help prevent the accumulation of sorbitol, thereby potentially preventing or mitigating cellular damage associated with high glucose levels . This could have therapeutic implications for conditions such as diabetes, where glucose control is crucial .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Aldose Reductase . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activity, including anti-tubercular properties . These compounds can interact with enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential impacts on cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with the target DprE1, a potential therapeutic target for anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization and further functionalization. One common method involves the reaction of 2-aminobenzenethiol with butyric acid derivatives under acidic or basic conditions to form the desired product. The reaction conditions may vary depending on the specific reagents and catalysts used, but common conditions include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its fluorescent properties and β-D-galactosidase activity.
2-Arylbenzothiazoles: Versatile scaffolds with a wide range of biological and industrial applications, including antimicrobial, anticancer, and fluorescent dyeing substrates
Uniqueness
4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJNBVIMTRPISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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